![molecular formula C19H22N2O3 B5116426 3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)
3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide, commonly known as FPPP, is a chemical compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has been used for recreational purposes. The chemical structure of FPPP is similar to other illicit drugs such as amphetamines and cathinones.
作用機序
FPPP acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in its psychoactive effects. FPPP also acts as a monoamine oxidase inhibitor, which further enhances its effects on the central nervous system.
Biochemical and Physiological Effects
FPPP has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. FPPP has been shown to have neurotoxic effects on the brain, leading to long-term damage to the central nervous system.
実験室実験の利点と制限
FPPP has several advantages for lab experiments. It is a potent stimulant that can be used to investigate the effects of dopamine, norepinephrine, and serotonin on the brain. It can also be used to investigate the potential of new drugs for the treatment of depression and other psychiatric disorders. However, FPPP has several limitations for lab experiments. It is a potent psychoactive substance that can be dangerous if not handled properly. It also has neurotoxic effects on the brain, which can lead to long-term damage.
将来の方向性
There are several future directions for research on FPPP. One area of research is the investigation of its potential as a treatment for depression and other psychiatric disorders. Another area is the development of new drugs that target the dopamine, norepinephrine, and serotonin systems in the brain. Additionally, research can be done to investigate the long-term effects of FPPP on the central nervous system and its potential for addiction.
Conclusion
In conclusion, FPPP is a potent psychoactive substance that has been used for recreational purposes. It has also been used in scientific research to investigate its effects on the central nervous system. FPPP acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to its psychoactive effects. FPPP has several advantages for lab experiments, but it also has limitations and potential dangers. Further research is needed to investigate its potential as a treatment for depression and other psychiatric disorders, as well as its long-term effects on the central nervous system.
合成法
FPPP can be synthesized through several methods, including the reaction between 3-furoic acid and piperidine, followed by the reaction with N-phenylpropanamide. Another method involves the reaction between Furfural and Piperidine, followed by the reaction with N-phenylpropanamide. These methods have been described in the literature, and they provide a reliable synthesis route for FPPP.
科学的研究の応用
FPPP has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that FPPP acts as a potent stimulant, similar to other illicit drugs such as amphetamines and cathinones. FPPP has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its psychoactive effects. FPPP has also been used in studies to investigate its potential as a treatment for depression and other psychiatric disorders.
特性
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(20-17-4-2-1-3-5-17)7-6-15-8-11-21(12-9-15)19(23)16-10-13-24-14-16/h1-5,10,13-15H,6-9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXVISXZQAKPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116373.png)
![2-ethoxy-3-{[(2-hydroxyphenyl)amino]methylene}-6-methyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B5116394.png)
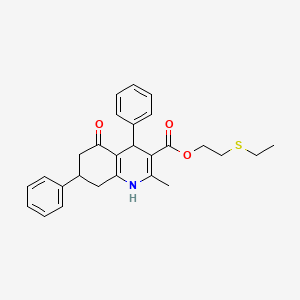
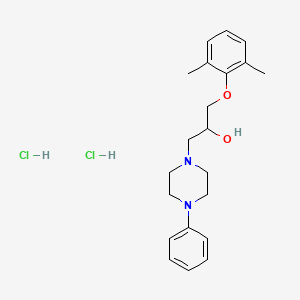
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)
![2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5116408.png)

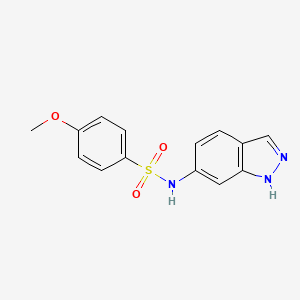
![9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)
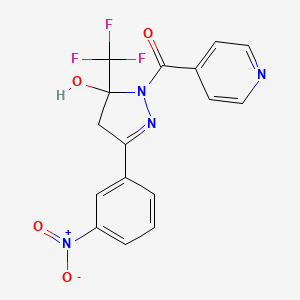
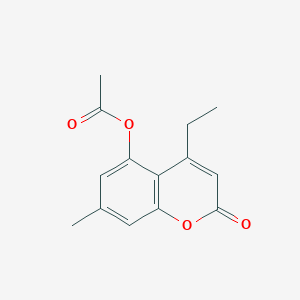
![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine](/img/structure/B5116443.png)
